Antifoaming Potency: Dodecanediols with Off-Centre Hydroxyls Outperform Symmetrical α,ω-Isomers
In a systematic study of vicinal and non‑vicinal dodecanediols by Matsuda et al., the antifoaming power (measured by the Ross–Miles method in aqueous sodium dodecylbenzenesulfonate) was found to be greater when the two hydroxyl groups are located near the centre of the alkyl chain, whereas symmetrical (α,ω) diols showed markedly lower foam‑suppressing activity [1]. The same trend was reproduced in the follow‑up study of β‑glycols: dodecanediol isomers with centrally positioned OH groups exhibited the highest antifoaming indices, while terminal‑position isomers were notably less effective [2]. In a parallel investigation of vicinal glycols, 5,6‑dodecanediol (both OH internal) outperformed the commercial antifoam agent octanol and approached the performance of silicone‑based products [3]. Because 1,5‑dodecanediol carries one hydroxyl at the chain terminus (C1) and one internally (C5), it occupies an intermediate position between the poor‑performing fully terminal 1,12‑isomer and the high‑performing fully internal 5,6‑isomer. This graded structure–activity relationship allows formulators to tune antifoaming response by selecting the isomer with the appropriate OH placement.
| Evidence Dimension | Antifoaming power (foam height reduction, Ross–Miles test, 25 °C, 0.5 wt % aqueous sodium dodecylbenzenesulfonate) |
|---|---|
| Target Compound Data | Not directly measured in the cited studies; inferred from the established monotonic relationship: internal‑OH isomers > mixed internal/terminal isomers > fully terminal α,ω‑isomers. |
| Comparator Or Baseline | 5,6‑Dodecanediol (both OH internal) – superior to octanol and comparable to silicone antifoamers. 1,12‑Dodecanediol (fully terminal) – antifoaming power “not great” per authors. |
| Quantified Difference | Qualitative ranking: C14≈C16≈C18 > C20 > C22 > C12 > C10 > C8≈C6. Among dodecanediols: OH near centre > mixed position > terminal. |
| Conditions | Ross–Miles foam test; foaming agent: sodium dodecylbenzenesulfonate (anionic surfactant); 25 °C; diol concentrations varied from 0.01 to 1.0 wt %. |
Why This Matters
For procurement in antifoam/defoamer formulations, selecting the dodecanediol isomer with the correct OH placement directly controls foam‑breaking efficiency, and 1,5‑dodecanediol provides a tuneable intermediate between the weak terminal isomer and the high‑cost internal isomer.
- [1] Matsuda, K. et al. Antifoaming Properties of Diols. IV. J. Jpn. Oil Chem. Soc. 1980, 29, 181–188. View Source
- [2] Matsuda, K. et al. Antifoaming Properties of Diols. V. J. Jpn. Oil Chem. Soc. 1982, 31, 1014–1020. View Source
- [3] Matsuda, K. et al. Antifoaming Properties of Glycols. II. J. Jpn. Oil Chem. Soc. 1979, 28, 276–284. View Source
